6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Description
6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C16H18N2O5S and its molecular weight is 350.39. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
Synthesis of Quinolone Derivatives : Research has demonstrated the synthesis of various quinolone derivatives, a class to which 6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid belongs. These compounds are synthesized using different methods and serve as key intermediates in the production of biologically active substances (Ukrainets et al., 2014).
Antibacterial Applications : Certain quinolone derivatives, related to the compound , have been synthesized and identified as potent broad-spectrum antibacterial agents effective against resistant organisms like MRSA (Hashimoto et al., 2007).
Anticancer Properties : Some quinolone derivatives have been synthesized and tested for their anticancer effects, particularly against the breast cancer MCF-7 cell line, showing significant activity (Gaber et al., 2021).
Chemical Modifications for Biological Activity : There is research on chemical modifications of quinolone sulfonyl derivatives to search for new biologically active substances. These studies open prospects for the synthesis of a variety of new compounds with different functional groups, potentially impacting properties like molecular weight, lipophilicity, and acidity (Tsapko, 2014).
Enantioseparation of Quinolone Derivatives : Research includes the enantioseparation of quinolone derivatives, which is significant for their potential application in antiviral treatments, particularly against HIV (Natalini et al., 2011).
Properties
IUPAC Name |
6-[ethyl(2-methylprop-2-enyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-4-18(9-10(2)3)24(22,23)11-5-6-14-12(7-11)15(19)13(8-17-14)16(20)21/h5-8H,2,4,9H2,1,3H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYORYHXXIDTDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)S(=O)(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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